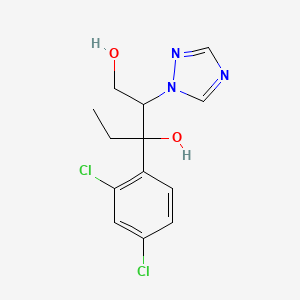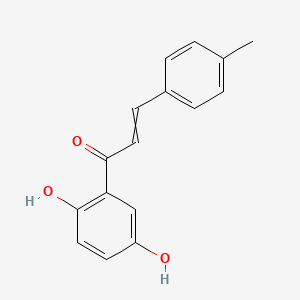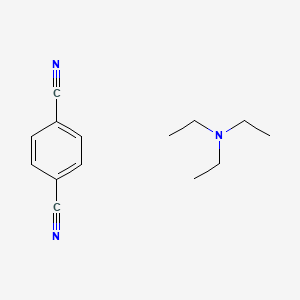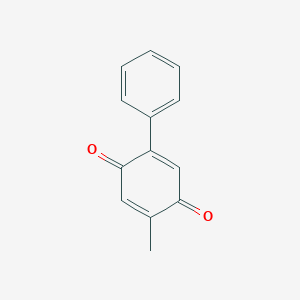
3-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-yl)pentane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-yl)pentane-1,3-diol is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of the dichlorophenyl and triazolyl groups in the molecule suggests potential biological activity and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-yl)pentane-1,3-diol typically involves the following steps:
Formation of the Dichlorophenyl Intermediate: The starting material, 2,4-dichlorobenzene, undergoes a series of reactions to introduce functional groups necessary for further transformations.
Introduction of the Triazole Ring: The intermediate is then reacted with a triazole precursor under specific conditions, such as the use of a base and a suitable solvent, to form the triazole ring.
Formation of the Pentane-1,3-diol Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This could include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-yl)pentane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert certain functional groups to alcohols or amines.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution can introduce various functional groups to the aromatic ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme activities or cellular processes.
Medicine: Possible development as a pharmaceutical agent due to its triazole moiety, which is known for antifungal and antimicrobial properties.
Industry: Use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-yl)pentane-1,3-diol involves its interaction with molecular targets, such as enzymes or receptors. The triazole ring can bind to active sites of enzymes, inhibiting their activity. The dichlorophenyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: Another triazole derivative used as an antifungal agent.
Itraconazole: A triazole compound with broad-spectrum antifungal activity.
Voriconazole: Known for its effectiveness against a wide range of fungal infections.
Uniqueness
3-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-yl)pentane-1,3-diol is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other triazole derivatives.
Properties
CAS No. |
111749-64-5 |
|---|---|
Molecular Formula |
C13H15Cl2N3O2 |
Molecular Weight |
316.18 g/mol |
IUPAC Name |
3-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-yl)pentane-1,3-diol |
InChI |
InChI=1S/C13H15Cl2N3O2/c1-2-13(20,10-4-3-9(14)5-11(10)15)12(6-19)18-8-16-7-17-18/h3-5,7-8,12,19-20H,2,6H2,1H3 |
InChI Key |
PJQYKFJMKABWCU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=C(C=C(C=C1)Cl)Cl)(C(CO)N2C=NC=N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(3-Chloro-2-hydroxypropoxy)-3-(propoxymethyl)phenyl]ethan-1-one](/img/structure/B14334616.png)








![N-[(2-Amino-5-chloro-1,3-thiazol-4-yl)methylidene]hydroxylamine](/img/structure/B14334673.png)

![2-Bromo-4,5-dichloro-1-{[(propan-2-yl)oxy]methyl}-1H-imidazole](/img/structure/B14334683.png)

